AS101

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Il est structurellement similaire au cisplatine et présente des propriétés immunostimulantes, anti-inflammatoires et antitumorales . Ce composé a suscité un intérêt pour ses applications thérapeutiques potentielles, en particulier dans les domaines de l'oncologie et de l'immunologie.

Applications De Recherche Scientifique

Ammonium trichlorotellurate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in the synthesis of other tellurium compounds and as a catalyst in organic reactions.

Biology: Investigated for its immunomodulatory effects, particularly in enhancing the immune response.

Industry: Utilized in the development of novel materials and as a component in various industrial processes.

Mécanisme D'action

Target of Action

AS101, also known as Ammonium trichloro (dioxoethylene-O,O’) tellurate, primarily targets the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4) . This integrin molecule plays a fundamental role in the recruitment of leukocytes in inflammation . This compound also interacts with the histone deacetylase, SIRT1, which plays a major role in glucose regulation and lipid metabolism .

Mode of Action

This compound interacts with its targets in a unique way. It has been demonstrated that this compound quickly activates in an aqueous milieu, producing TeOCl3−, which likely represents the pharmacologically active species . This compound inhibits the activity of the VLA-4 integrin by redox inactivation of adjacent thiols in the exofacial domain of VLA-4 . This results in a decrease of inflammatory cytokines and chemokines produced in the glomeruli of diseased rats, resulting in decreased further macrophage recruitment .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the proteolytic activity of caspase 1, inhibits IL-10 synthesis, and potentiates IL-1α, IL-2, and TNFα release . This compound also reduces the levels of p-AKT, increases levels of PTEN, and decreases p-GSK3β and p-FoxO3a expression . These changes affect the polarization of retina-specific T cells towards Th1 or Th17 lineage .

Pharmacokinetics

It is remarkable for its lack of toxicity , suggesting good bioavailability and tolerability.

Result of Action

This compound has profound molecular and cellular effects. It reduces the number of CD49d+ inflammatory monocyte/macrophage cells in the spinal cord . It also reduces the infiltration of CD4+ and CD49+/VLA4 T cells . In addition, this compound treatment results in apoptosis in T cells from MS patients .

Action Environment

The action of this compound can be influenced by environmental factors such as stress or trauma . .

Analyse Biochimique

Biochemical Properties

AS101 plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of its primary biochemical properties is the inhibition of interleukin-1 beta (IL-1β) and the suppression of signal transducer and activator of transcription 3 (STAT3) phosphorylation . This compound also inhibits caspase-1, which is involved in the inflammatory response. These interactions highlight its potential in treating autoimmune diseases and certain malignancies .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce the accumulation of reactive oxygen species (ROS) and disrupt cell membranes, leading to cell death in bacterial cells . Additionally, this compound affects immune cells by modulating cytokine production and inhibiting inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits IL-1β, preventing the activation of downstream signaling pathways that lead to inflammation . It also inhibits caspase-1, reducing the production of pro-inflammatory cytokines. Furthermore, this compound induces the accumulation of ROS, which disrupts bacterial cell membranes and leads to cell death . These mechanisms collectively contribute to its antimicrobial and immunomodulatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its degradation products can influence its long-term effects on cellular function. In vitro studies have shown that this compound maintains its antimicrobial activity over extended periods, while in vivo studies using mouse models have demonstrated its effectiveness in treating infections over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent antimicrobial activity, with higher doses leading to increased bacterial cell death . At high doses, this compound can exhibit cytotoxic effects, with a 50% cytotoxicity observed at approximately 150 µg/mL . It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways influenced by this compound is the production of ROS, which plays a crucial role in its antimicrobial activity . Additionally, this compound’s inhibition of caspase-1 and modulation of cytokine production highlight its involvement in inflammatory and immune response pathways . These interactions can affect metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its ability to accumulate in specific cellular compartments, such as the cytoplasm and cell membrane, is crucial for its antimicrobial activity . The distribution of this compound within tissues can influence its localization and accumulation, affecting its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and cell membrane, where it exerts its antimicrobial effects by inducing ROS accumulation and disrupting cell membranes . Additionally, this compound’s inhibition of caspase-1 and modulation of cytokine production occur within specific cellular compartments, contributing to its immunomodulatory effects . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential.

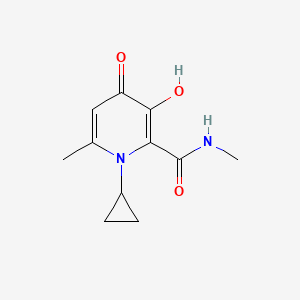

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le trichlorotellurate d'ammonium peut être synthétisé par réaction du tétrachlorure de tellure avec du chlorure d'ammonium en milieu aqueux. La réaction se déroule généralement comme suit :

TeCl4+2NH4Cl→(NH4)2TeCl6

Méthodes de production industrielle : La production industrielle du trichlorotellurate d'ammonium implique la réaction à grande échelle du tétrachlorure de tellure avec du chlorure d'ammonium dans des conditions contrôlées pour garantir un rendement et une pureté élevés. La réaction est effectuée dans un réacteur avec agitation continue et contrôle de la température pour optimiser la vitesse de réaction et la qualité du produit.

Analyse Des Réactions Chimiques

Types de réactions : Le trichlorotellurate d'ammonium subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé à des états d'oxydation plus élevés du tellure.

Réduction : Il peut être réduit à des états d'oxydation inférieurs ou au tellure élémentaire.

Substitution : Il peut subir des réactions de substitution avec d'autres halogénures ou ligands.

Réactifs et conditions courantes :

Oxydation : Agents oxydants forts tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Agents réducteurs comme le borohydrure de sodium ou l'hydrazine.

Substitution : Réactions d'échange d'halogénures utilisant des sels d'halogénures ou des ligands dans des solvants aqueux ou organiques.

Principaux produits :

Oxydation : Composés de tellure à un état d'oxydation plus élevé.

Réduction : Tellure élémentaire ou composés de tellure à un état d'oxydation inférieur.

Substitution : Divers halogénures de tellure ou composés de tellure substitués par des ligands.

4. Applications de la recherche scientifique

Le trichlorotellurate d'ammonium a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans la synthèse d'autres composés du tellure et comme catalyseur dans les réactions organiques.

Biologie : Étudié pour ses effets immunomodulateurs, en particulier pour l'amélioration de la réponse immunitaire.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme composant dans divers procédés industriels.

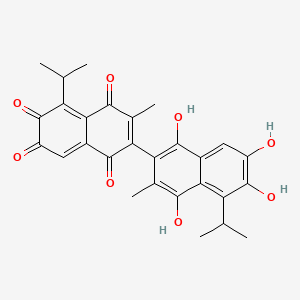

5. Mécanisme d'action

Le trichlorotellurate d'ammonium exerce ses effets en induisant la production de facteurs de stimulation des colonies (CSF), d'interleukine-2 (IL-2) et de récepteurs de l'IL-2. Ceci est réalisé en augmentant l'afflux d'ions calcium à travers la membrane cellulaire, ce qui conduit ensuite à l'activation des macrophages et des granulocytes {_svg_3}. Le composé inhibe également la boucle autocrine de l'interleukine-10 tumorale, sensibilisant les tumeurs à la chimiothérapie .

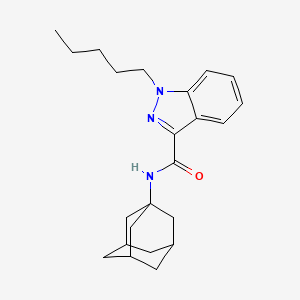

Composés similaires :

Cisplatine : Un médicament de chimiothérapie à base de platine présentant des propriétés antitumorales similaires.

Hexachlorotellurate d'ammonium : Un autre composé à base de tellure avec des propriétés chimiques et des applications différentes.

Unicité : Le trichlorotellurate d'ammonium est unique en raison de sa combinaison de propriétés immunostimulantes, anti-inflammatoires et antitumorales.

Comparaison Avec Des Composés Similaires

Cisplatin: A platinum-based chemotherapy drug with similar anti-tumor properties.

Ammonium hexachlorotellurate: Another tellurium-based compound with different chemical properties and applications.

Uniqueness: Ammonium trichlorotellurate is unique due to its combination of immunostimulatory, anti-inflammatory, and anti-tumor properties.

Propriétés

Numéro CAS |

106566-58-9 |

|---|---|

Formule moléculaire |

C2H4Cl3O2Te- |

Poids moléculaire |

294.0 g/mol |

Nom IUPAC |

ethane-1,2-diolate;tellurium(4+);trichloride |

InChI |

InChI=1S/C2H4O2.3ClH.Te/c3-1-2-4;;;;/h1-2H2;3*1H;/q-2;;;;+4/p-3 |

Clé InChI |

AGZDZTOMXZEDLY-UHFFFAOYSA-K |

SMILES |

Cl[Te-]1(Cl)(Cl)OCCO1.[NH4+] |

SMILES canonique |

C(C[O-])[O-].[Cl-].[Cl-].[Cl-].[Te+4] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>5 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AS-101; IVX-Q-101; PRX-0001; PRX-0002; PRX-001; WAX-120337; IVXQ-101; AS101; IVXQ101; PRX0001; PRX0002; PRX001; WAX120337; AS 101; IVX Q 101; PRX 0001; PRX 0002; PRX 001; WAX 120337; IVXQ 101; |

Origine du produit |

United States |

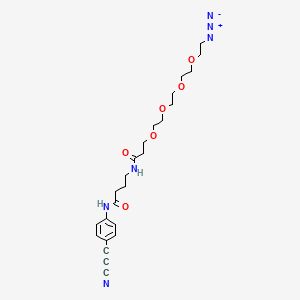

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

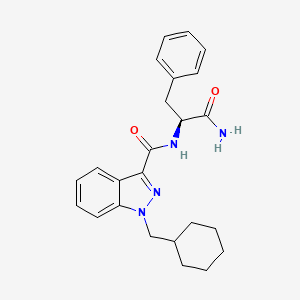

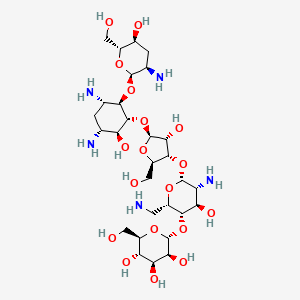

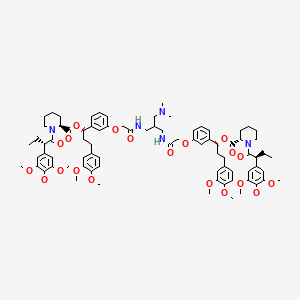

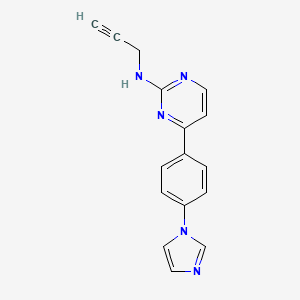

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)

![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)

![Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-](/img/structure/B605531.png)